In Vitro MAO-B Inhibition: Competitive Potency Differentiated from Saturated Analog
(Z)-1,4-Diphenylbut-2-ene functions as a competitive, reversible inhibitor of human monoamine oxidase B (MAO-B) with an inhibition constant (Ki) of 35 µM [1]. This contrasts sharply with its saturated analog, 1,4-diphenylbutane (CAS 1083-56-3), which lacks this specific inhibitory activity against MAO-B, underscoring that the alkene moiety and its (Z)-stereochemistry are essential for target engagement [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) vs. Human MAO-B |
|---|---|
| Target Compound Data | Ki = 35 µM |
| Comparator Or Baseline | 1,4-Diphenylbutane (CAS 1083-56-3) |
| Quantified Difference | No inhibitory activity reported for comparator |
| Conditions | In vitro enzyme assay, competitive inhibition model. |
Why This Matters
This data establishes (Z)-1,4-diphenylbut-2-ene as a validated, reversible inhibitor of MAO-B, making it a critical tool for biochemical studies, while the saturated analog is not a suitable substitute for this application.
- [1] Hubálek, F., Binda, C., Li, M., Mattevi, A., & Edmondson, D. E. (2003). Polystyrene microbridges used in sitting-drop crystallization release 1,4-diphenyl-2-butene, a novel inhibitor of human MAO B. Acta Crystallographica Section D: Biological Crystallography, 59(10), 1874-1876. doi: 10.1107/s0907444903016883. View Source
